molecular formula C26H21ClN2O4 B3827535 N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-3-methoxy-2-naphthamide

N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-3-methoxy-2-naphthamide

Cat. No. B3827535
M. Wt: 460.9 g/mol
InChI Key: YZFMXGAAPXVHLB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including benzoylamino, methoxy, and naphthamide groups . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between its atoms . Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups and their reactivity . For example, the benzoylamino group might undergo reactions with acids or bases, while the methoxy groups might participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure . These properties could be measured using various analytical techniques .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific proteins or enzymes in the body . If it’s a material, it might have specific physical or chemical properties that make it useful for certain applications .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used . It’s important to handle all chemicals safely and to understand the potential risks associated with their use .

Future Directions

The future directions for research on this compound could include exploring its potential applications, studying its properties in more detail, and developing new methods for its synthesis . This could lead to new insights and innovations in various fields .

properties

IUPAC Name

N-(4-benzamido-5-chloro-2-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c1-32-23-13-18-11-7-6-10-17(18)12-19(23)26(31)29-22-14-20(27)21(15-24(22)33-2)28-25(30)16-8-4-3-5-9-16/h3-15H,1-2H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFMXGAAPXVHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C(=C3)Cl)NC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-benzamido-5-chloro-2-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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